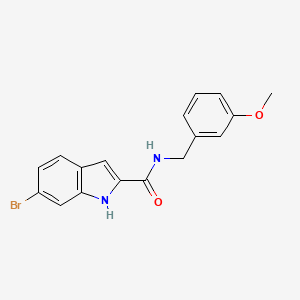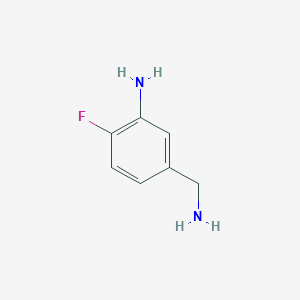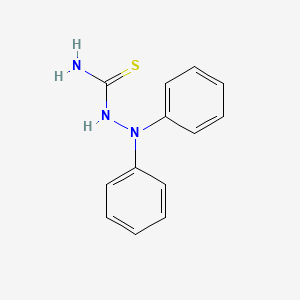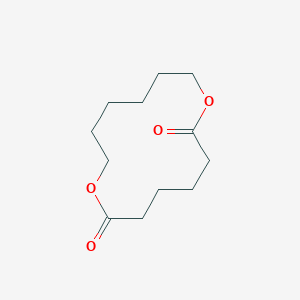
1,8-Dioxacyclotetradecane-2,7-dione
概要
説明
1,8-Dioxacyclotetradecane-2,7-dione is a chemical compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol . It is known for its role as an antioxidant and polymerization inhibitor, particularly in the manufacture of polyvinyl chloride (PVC) plastics . This compound is also referred to by several synonyms, including 1,8-Dioxa-cyclotetradecan-2,7-dion hexamethylene ester .
作用機序
Mode of Action
It is known to function as an antioxidant and a polymerization inhibitor .
Result of Action
1,8-Dioxacyclotetradecane-2,7-dione is used in the manufacture of polyvinyl chloride (PVC) plastics, which are resistant to degradation by heat or light . This suggests that the compound’s action results in enhanced stability and longevity of these materials.
Action Environment
The action of this compound is influenced by environmental factors such as heat and light, as it is used in environments where resistance to these factors is necessary . .
生化学分析
Biochemical Properties
1,8-Dioxacyclotetradecane-2,7-dione plays a significant role in biochemical reactions. It acts as an antioxidant, preventing oxidative stress in cells . It also serves as a polymerization inhibitor, preventing the formation of long-chain molecules through polymerization
Cellular Effects
Given its antioxidant properties, it may protect cells from oxidative damage
Molecular Mechanism
As an antioxidant, it likely neutralizes reactive oxygen species, preventing them from causing damage to cellular components . As a polymerization inhibitor, it may interfere with the process of polymerization, preventing the formation of long-chain molecules
準備方法
Synthetic Routes and Reaction Conditions
1,8-Dioxacyclotetradecane-2,7-dione can be synthesized through various chemical reactions involving its precursor compounds. One common synthetic route involves the reaction of adipic acid (CAS#: 124-04-9) with hexan-1,6-diol (CAS#: 629-11-8) . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial applications .
化学反応の分析
Types of Reactions
1,8-Dioxacyclotetradecane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various carbonyl-containing compounds, while reduction can produce alcohols or other reduced forms .
科学的研究の応用
1,8-Dioxacyclotetradecane-2,7-dione has a wide range of applications in scientific research:
Biology: The compound’s properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antioxidant properties.
類似化合物との比較
Similar Compounds
1,8-Diazacyclotetradecane-2,7-dione: This compound shares a similar cyclic structure but contains nitrogen atoms instead of oxygen.
1,8-Dioxacyclotetradecane-2,9-dione: Another related compound with a slightly different structure and properties.
Uniqueness
1,8-Dioxacyclotetradecane-2,7-dione is unique due to its specific antioxidant and polymerization inhibition properties, making it particularly valuable in the production of PVC plastics and other industrial applications . Its ability to prevent degradation by heat or light sets it apart from other similar compounds.
特性
IUPAC Name |
1,8-dioxacyclotetradecane-2,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-3-4-8-12(14)16-10-6-2-1-5-9-15-11/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBCZCPNUHWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)CCCCC(=O)OCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616398 | |
| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13926-69-7 | |
| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)

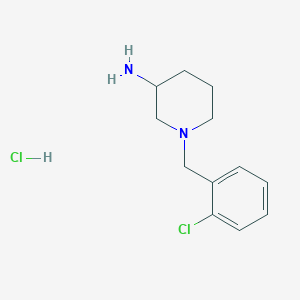
![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)
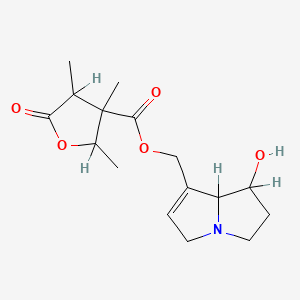

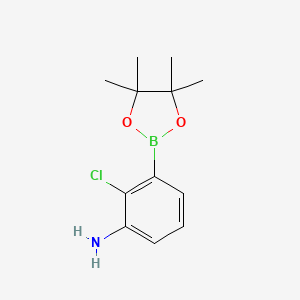
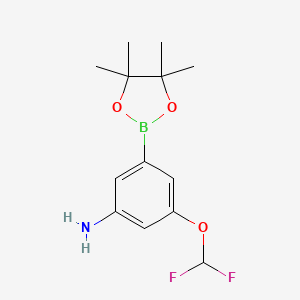
![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)
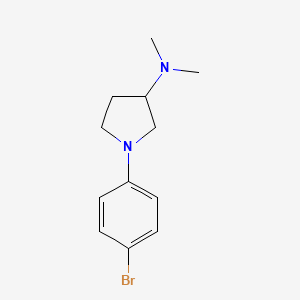
![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)
